molecular formula C10H6Cl2N2 B8650418 2-Chloro-3-(p-chlorophenyl)pyrazine CAS No. 88066-87-9

2-Chloro-3-(p-chlorophenyl)pyrazine

Cat. No.: B8650418
CAS No.: 88066-87-9
M. Wt: 225.07 g/mol
InChI Key: CGYVYCUZKIYOAX-UHFFFAOYSA-N
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Description

2-Chloro-3-(p-chlorophenyl)pyrazine is a useful research compound. Its molecular formula is C10H6Cl2N2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

88066-87-9

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2-chloro-3-(4-chlorophenyl)pyrazine

InChI

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-10(12)14-6-5-13-9/h1-6H

InChI Key

CGYVYCUZKIYOAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Couple 2,3-dichloropyrazine (0.302 g, 2.03 mmol) and 4-chlorophenylboronic acid (0.320 g, 2.05 mmol), using tetrakis(triphenylphosphine)palladium(0) (0.124 g, 0.107 mmol), and potassium fluoride (0.355 g, 6.11 mmol) in toluene (19 mL) and water (5 mL), at 100° C. for 17.5 hr. Cool the reaction, partition the layers and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate and purify (silica gel chromatography, eluting with 0:100 to 35:65 ethyl acetate:hexanes), to give 2-chloro-3-(4-chlorophenyl)-pyrazine (0.199 g, 44%).
Quantity
0.302 g
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reactant
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0.32 g
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reactant
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0.355 g
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reactant
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19 mL
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solvent
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5 mL
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solvent
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0.124 g
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catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

2-Chloro-3-(p-chlorophenyl)pyrazine is prepared by the method of Karmas and Spoerri. (loc. cit.), using 3-(p-chlorophenyl)pyrazinol as the starting material. Starting with this material and using the procedures of Examples V, VI, IX, and XI, the products obtained are diethyl α-methyl-3-(p-chlorophenyl)pyrazinylmalonate, ethyl α-methyl-3-(p-chlorophenyl)pyrazineacetate, α-methyl-3-(p-chlorophenyl)pyrazineacetic acid, and α-methyl-3-(p-chlorophenyl)pyrazineacetamide.
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VI
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IX
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reactant
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[Compound]
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XI
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0 (± 1) mol
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reactant
Reaction Step Four
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diethyl α-methyl-3-(p-chlorophenyl)pyrazinylmalonate
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0 (± 1) mol
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reactant
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Name
ethyl α-methyl-3-(p-chlorophenyl)pyrazineacetate
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α-methyl-3-(p-chlorophenyl)pyrazineacetic acid
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Reaction Step Seven
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α-methyl-3-(p-chlorophenyl)pyrazineacetamide
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0 (± 1) mol
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Reaction Step Eight

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